molecular formula C9H12NO7P B008530 Foslevodopa CAS No. 101141-95-1

Foslevodopa

Cat. No. B008530
M. Wt: 277.17 g/mol
InChI Key: YNDMEEULGSTYJT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foslevodopa is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of levodopa, which is a precursor of dopamine. Foslevodopa has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Pharmacokinetics of Foslevodopa/Foscarbidopa

Foslevodopa, in combination with foscarbidopa, is being explored for its potential in treating motor complications in patients with advanced Parkinson’s disease. A study found that foslevodopa/foscarbidopa administered subcutaneously led to stable levodopa and carbidopa exposure with minimal fluctuations, suggesting potential for consistent management of symptoms in Parkinson’s disease (Rosebraugh et al., 2021).

Synthesis of Foslevodopa and Foscarbidopa

The development of foslevodopa and foscarbidopa involves complex chemical syntheses. These compounds were identified as water-soluble prodrugs of levodopa and carbidopa, respectively, useful in the treatment of Parkinson's disease. The asymmetric syntheses of these drug substances, which involved key steps like olefination reaction and enantioselective hydrogenation, have been scaled up for pilot-scale manufacture (Huters et al., 2021).

Comparability in Different Populations

A study assessing foslevodopa/foscarbidopa in various ethnic groups found that its pharmacokinetics and safety profile were comparable among healthy adult Japanese, Han Chinese, and White participants. This indicates a potentially broad applicability of this treatment across different populations (Rosebraugh et al., 2022).

properties

CAS RN

101141-95-1

Product Name

Foslevodopa

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

YNDMEEULGSTYJT-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Other CAS RN

101141-95-1

synonyms

DOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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